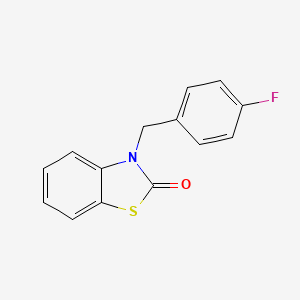

![molecular formula C21H28N6O2 B5650551 9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5650551.png)

9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound belongs to the class of diazaspiro[5.5]undecanes, which have been extensively studied for their diverse biological activities and chemical properties. These compounds feature a spirocyclic structure that incorporates two nitrogen atoms and a distinctive distribution of carbon atoms, making them a significant focus of pharmaceutical and chemical research.

Synthesis Analysis

The synthesis of diazaspiro[5.5]undecanes, including compounds similar to the one specified, typically involves multistep chemical reactions. Key strategies include the Michael addition of lithium enolates to tetrasubstituted olefin acceptors, facilitating the introduction of various substituents into the spirocyclic framework (Yang et al., 2008). Additionally, solid-phase synthesis methods utilizing resin-bound bismesylates have been developed for the efficient construction of diazaspirocycles, highlighting the versatility and adaptability of synthetic approaches for this class of compounds (Macleod et al., 2006).

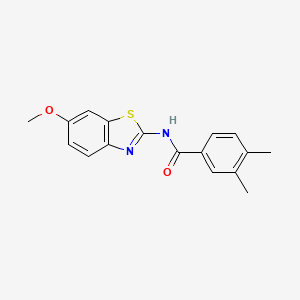

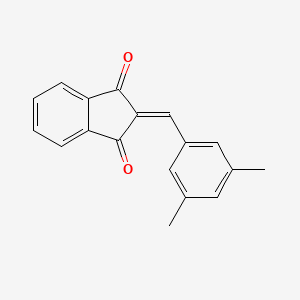

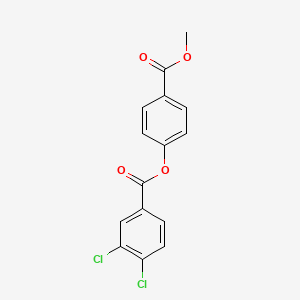

Molecular Structure Analysis

The molecular structure of diazaspiro[5.5]undecanes is characterized by a spiro linkage that connects a cycloalkane ring to a heterocyclic ring containing two nitrogen atoms. This unique arrangement imparts a rigid, three-dimensional structure to the molecule, affecting its chemical reactivity and interaction with biological targets. Advanced techniques such as X-ray crystallography have been employed to elucidate the precise geometric parameters of these compounds, providing valuable insights into their structure-activity relationships (Zeng et al., 2021).

Chemical Reactions and Properties

Diazaspiro[5.5]undecanes undergo a variety of chemical reactions that reflect their complex structure. These reactions include but are not limited to annulation processes, Michael additions, and intramolecular cyclizations, which can be manipulated to introduce diverse functional groups into the molecule. The presence of the spirocyclic core and nitrogen atoms also influences the compound's reactivity towards electrophiles and nucleophiles, enabling the synthesis of a wide range of derivatives with potential pharmacological activities (Parameswarappa & Pigge, 2011).

Propriétés

IUPAC Name |

9-(2H-benzotriazole-5-carbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H28N6O2/c1-25-9-5-16(13-25)27-14-21(6-4-19(27)28)7-10-26(11-8-21)20(29)15-2-3-17-18(12-15)23-24-22-17/h2-3,12,16H,4-11,13-14H2,1H3,(H,22,23,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRANLKIETUNWTQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC(C1)N2CC3(CCC2=O)CCN(CC3)C(=O)C4=CC5=NNN=C5C=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H28N6O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

396.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

9-(1H-1,2,3-benzotriazol-5-ylcarbonyl)-2-(1-methylpyrrolidin-3-yl)-2,9-diazaspiro[5.5]undecan-3-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-[(2-isopropyl-4-methyl-1,3-thiazol-5-yl)carbonyl]-4-(tetrahydro-2-furanylcarbonyl)piperazine](/img/structure/B5650486.png)

![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3-methyl-2-butenamide](/img/structure/B5650493.png)

![N-({1-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]piperidin-3-yl}methyl)-1-phenylmethanesulfonamide](/img/structure/B5650500.png)

![N-({1-[2-(3-fluorophenyl)ethyl]piperidin-4-yl}methyl)-N-methylimidazo[1,2-a]pyrimidine-2-carboxamide](/img/structure/B5650505.png)

![(3aS*,6aS*)-2-(cyclobutylcarbonyl)-5-(2-methyl-6-propylpyrimidin-4-yl)hexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5650511.png)

![N-(4-methylphenyl)-2-({2-[(2-methylphenyl)amino]-2-oxoethyl}thio)acetamide](/img/structure/B5650515.png)

![3-{5-[2-(1H-pyrrol-1-yl)ethyl]-1,2,4-oxadiazol-3-yl}pyridazine](/img/structure/B5650516.png)

![isopropyl (5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-ylthio)acetate](/img/structure/B5650527.png)

![2-[4-(3-bromo-4-methoxybenzyl)-1-piperazinyl]ethanol](/img/structure/B5650543.png)

![ethyl 2-[(4-methoxybenzoyl)amino]-5-methyl-3-thiophenecarboxylate](/img/structure/B5650557.png)